molecular formula C10H20BrNO B13932224 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide

7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide

Cat. No.: B13932224
M. Wt: 250.18 g/mol
InChI Key: KQKJMAGCPJTHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-dimethyl-8-oxa-2-azaspiro[45]decane;hydrobromide is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, and alcohols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H20BrNO

Molecular Weight

250.18 g/mol

IUPAC Name

7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide

InChI

InChI=1S/C10H19NO.BrH/c1-8-5-10(3-4-11-7-10)6-9(2)12-8;/h8-9,11H,3-7H2,1-2H3;1H

InChI Key

KQKJMAGCPJTHJX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CC(O1)C.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.